molecular formula C20H18O2 B1204353 (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol CAS No. 68984-91-8

(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol

Cat. No.: B1204353
CAS No.: 68984-91-8
M. Wt: 290.4 g/mol
InChI Key: BWXUNMMEHBERHO-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of 7,12-dimethylbenz(a)anthracene, a compound known for its potent carcinogenic properties. This compound is of significant interest in scientific research due to its role in studying the mechanisms of carcinogenesis and its interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol typically involves the metabolic conversion of 7,12-dimethylbenz(a)anthracene. This process can be carried out using cultured mouse macrophages and tracheal and lung tissues. The primary metabolite produced in these cultures is 8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene, with this compound being another significant product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The synthesis is generally performed in laboratory settings under controlled conditions to ensure the purity and specificity of the compound.

Chemical Reactions Analysis

Types of Reactions: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions include various hydroxylated derivatives, which are essential for studying the compound’s biological activity and potential carcinogenic effects .

Mechanism of Action

The mechanism of action of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol involves its metabolic conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genetic alterations that contribute to cancer development .

Comparison with Similar Compounds

Uniqueness: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is unique due to its specific metabolic pathway and the formation of DNA adducts that are crucial for studying the mechanisms of carcinogenesis. Its distinct structure and reactivity make it a valuable tool in cancer research .

Properties

CAS No.

68984-91-8

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(1R,2R)-7,12-dimethyl-1,2-dihydrobenzo[a]anthracene-1,2-diol

InChI

InChI=1S/C20H18O2/c1-11-14-5-3-4-6-15(14)12(2)18-16(11)9-7-13-8-10-17(21)20(22)19(13)18/h3-10,17,20-22H,1-2H3/t17-,20+/m1/s1

InChI Key

BWXUNMMEHBERHO-XLIONFOSSA-N

SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O

Isomeric SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]([C@@H](C=C3)O)O

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O

Synonyms

1,2-dihydrodiol-DMBA
7,12-dimethylbenz(a)anthracene-1,2-dihydrodiol
trans-1,2-dihydro-1,2-dihydroxy-7,12-dimethylbenz(a)anthracene

Origin of Product

United States

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